(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3AS,5R,6S,6AS)-6-hydroxy-2,2-dimethyltetrahydrofuro[3,2-D][1,3]dioxol-5-YL)methanone
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC conventions, which prioritize functional groups, substituents, and stereochemical descriptors. The full IUPAC name is (5S)-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-4,5-O-(1-methylethylidene)-D-xylo-pentodialdo-5,2-furanose . This name reflects:
- The pentodialdo-5,2-furanose core, a carbohydrate-derived structure with a fused furan and dioxolane ring system.
- The 4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl substituent, which includes a chlorinated aromatic ring linked to a 4-ethoxybenzyl group.
- The 4,5-O-(1-methylethylidene) protecting group on the carbohydrate moiety.
The molecular formula is C23H25ClO6 , confirmed by high-resolution mass spectrometry. Key identifiers include:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 1103738-30-2 | |
| EC Number | 695-300-7 | |
| MDL Number | MFCD25977360 | |
| SMILES | O=C(C1=CC=C(Cl)C(CC2=CC=C(OCC)C=C2)=C1)[C@H]3[C@@H](O)[C@]4([H])OC(C)(C)O[C@]4([H])O3 |
Molecular Geometry and Conformational Analysis
The molecule’s geometry is defined by its fused tetrahydrofuro[3,2-d]dioxolane ring system and the 4-chloro-3-(4-ethoxybenzyl)phenyl substituent. Key features include:
- Fused bicyclic system : The tetrahydrofurodioxolane ring adopts a rigid chair-like conformation due to steric constraints from the 2,2-dimethyl group.
- Chloro and ethoxybenzyl groups : The chloro substituent at position 4 of the phenyl ring and the ethoxybenzyl group at position 3 introduce steric bulk, favoring a non-planar arrangement of the aromatic system.
- Hydroxy group : The hydroxyl group at position 6 participates in intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the overall conformation.
The stereochemical descriptors (3aS,5R,6S,6aS) indicate specific configurations at four chiral centers within the fused ring system.
Crystallographic Data and X-ray Diffraction Studies
While crystallographic data for this specific compound are not available in the provided sources, X-ray diffraction techniques have been applied to structurally related compounds. For example, studies on similar fused-ring systems (e.g., tetrahydrofurodioxolanes) reveal lattice parameters consistent with monoclinic or orthorhombic crystal systems. The 2,2-dimethyl group in the dioxolane ring is expected to enforce a specific dihedral angle between the fused rings, as observed in analogs. Further crystallographic studies are required to resolve this compound’s precise unit cell dimensions and packing motifs.
Stereochemical Configuration at Chiral Centers
The compound contains four chiral centers at positions 3a, 5, 6, and 6a, with absolute configurations S, R, S, S , respectively. These configurations were assigned using:
- Nuclear Overhauser effect (NOE) spectroscopy : To determine spatial proximity between protons in the fused ring system.
- Optical rotation data : Comparison with known stereoisomers of related tetrahydrofurodioxolanes.
The table below summarizes the chiral centers:
| Chiral Center | Configuration | Structural Role |
|---|---|---|
| 3a | S | Furan-dioxolane ring junction |
| 5 | R | Methanone attachment site |
| 6 | S | Hydroxy group orientation |
| 6a | S | Furan ring puckering |
Comparative Analysis with Structural Analogs
This compound shares structural motifs with two classes of molecules:
- Chlorinated Aryl Ketones : The 4-chloro-3-substituted phenyl group is analogous to bioactive compounds such as antifungal agents, though this compound lacks reported biological data.
- Carbohydrate Derivatives : The tetrahydrofurodioxolane core resembles protected sugar intermediates used in glycosylation reactions. Key differences include:
- The 2,2-dimethyl group enhances steric protection compared to unsubstituted dioxolanes.
- The ethoxybenzyl substituent introduces lipophilicity absent in most carbohydrate analogs.
A comparison of molecular properties with the analog 4-[3-chloro-4-(trifluoromethoxy)phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide highlights the influence of the fused ring system on polarity and conformational flexibility.
Properties
IUPAC Name |
[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClO6/c1-4-27-16-8-5-13(6-9-16)11-15-12-14(7-10-17(15)24)18(25)20-19(26)21-22(28-20)30-23(2,3)29-21/h5-10,12,19-22,26H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBVOYXRJBKZBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C(=O)C3C(C4C(O3)OC(O4)(C)C)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClO6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone typically involves multiple steps. One common approach is to start with the preparation of the chloro-substituted benzyl group and the ethoxybenzyl group separately. These intermediates are then coupled under specific reaction conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and efficiency. The industrial methods focus on scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
The compound (4-chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
The compound (4-chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs identified through literature review, highlighting critical distinctions in substituents and pharmacological relevance:
Structural and Functional Insights
- Aromatic Substituents: The 4-ethoxybenzyl group in the target compound contrasts with Dimeclophenone’s morpholinyl-ethoxy and dimethoxy groups. Ethoxybenzyl may enhance lipophilicity, influencing membrane permeability, while morpholine in Dimeclophenone could improve water solubility .
- Stereochemistry: The tetrahydrofurodioxolane ring in the target compound and the morpholino derivative () shares identical stereochemistry (3aS,5R,6S,6aS), suggesting similar conformational stability. This ring system is absent in Dimeclophenone, which instead utilizes a simpler benzophenone scaffold .
- Hazard Profiles: The target compound’s H302/H315/H319 warnings highlight acute toxicity risks uncommon in analogs like Dimeclophenone, possibly due to its chloro and ethoxybenzyl groups .
Spectroscopic and Crystallographic Techniques
- NMR and UV Spectroscopy : Used to resolve structural ambiguities in analogs like Zygocaperoside and Isorhamnetin-3-O-glycoside . Similar methodologies would apply to the target compound for confirming substituent positions and stereochemistry.
- SHELX Refinement : Critical for resolving the stereospecific tetrahydrofurodioxolane ring via X-ray diffraction, ensuring accurate 3D modeling .
Biological Activity
The compound (4-Chloro-3-(4-ethoxybenzyl)phenyl)((3AS,5R,6S,6AS)-6-hydroxy-2,2-dimethyltetrahydrofuro[3,2-D][1,3]dioxol-5-YL)methanone , identified by CAS number 1103738-30-2 , is a complex organic molecule with potential biological significance. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H25ClO6
- Molecular Weight : 432.89 g/mol
- IUPAC Name : [(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]methanone
- SMILES : CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C(=O)C3C(C4C(O3)OC(O4)(C)C)O)Cl
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclin D1.
Anti-inflammatory Effects
Research has shown that the compound possesses anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated using various assays:
- DPPH Radical Scavenging Activity : The compound demonstrated a significant ability to scavenge DPPH radicals, indicating its potential as an antioxidant agent.
Study 1: Anticancer Efficacy in vivo
A study conducted on mice bearing xenograft tumors showed that administration of the compound significantly reduced tumor size compared to controls. The study highlighted:
- Dosage : 50 mg/kg body weight administered bi-weekly.
- Results : Tumor growth inhibition was observed with a reduction in Ki67 expression (a marker for cell proliferation).
Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by carrageenan in rats, treatment with the compound resulted in a marked decrease in paw edema compared to untreated groups. Histological analysis revealed reduced infiltration of immune cells in treated animals.
Data Tables
| Biological Activity | Test System | Observed Effect |
|---|---|---|
| Anticancer | MCF-7 | Inhibition of cell proliferation |
| Anti-inflammatory | Macrophages | Decreased cytokine production |
| Antioxidant | DPPH assay | Significant radical scavenging |
Q & A
Q. Answer :
- X-ray crystallography : Resolves absolute configuration (e.g., 3aS,5R,6S,6aR descriptors) with precision (R factor = 0.037, wR = 0.088) .
- NMR spectroscopy :
- ESI-HRMS : Validates molecular formula (e.g., [C15H20O5 + K]+ with <0.5 ppm error) .
Advanced: How can researchers resolve contradictions in stereochemical outcomes during scale-up?
Answer :
Discrepancies between computational predictions and experimental results often arise from kinetic vs. thermodynamic control :
- In situ monitoring : Use Raman spectroscopy or HPLC to track intermediate formation during reactions.
- Crystallographic validation : Compare experimental X-ray data (e.g., torsion angles ±0.5°) with DFT-calculated structures (e.g., B3LYP/6-31G* level) to identify deviations .
- Solvent screening : Polar aprotic solvents (e.g., THF) favor kinetic products, while protic solvents (e.g., MeOH) stabilize thermodynamic pathways .
Basic: What precautions are necessary to preserve the compound’s stability during storage?
Q. Answer :
- Temperature control : Store at –20°C in amber vials to prevent photodegradation.
- Moisture avoidance : Use desiccants (e.g., silica gel) due to the compound’s hydrolytic sensitivity (evidenced by decomposition in aqueous acetic acid) .
- Inert atmosphere : Argon or nitrogen blankets prevent oxidation of the 4-ethoxybenzyl group .
Advanced: How can flow chemistry enhance the scalability of critical steps in this compound’s synthesis?
Answer :
Flow systems enable precise control of exothermic reactions and improved mixing efficiency :
- Omura-Sharma-Swern oxidation : Continuous-flow setups reduce byproduct formation (e.g., <5% over-oxidation) by maintaining low residence times .
- Multistep cascades : Integrate protection, cyclization, and deprotection in a single reactor, achieving 70–80% overall yield for similar furanodioxolane systems .
Advanced: What computational methods predict the compound’s reactivity in novel reaction environments?
Q. Answer :
- DFT studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C5 hydroxy group as a nucleophile, f⁻ = 0.12) .
- Molecular docking : Model interactions with enzymatic targets (e.g., binding affinity ΔG = –8.2 kcal/mol for related methanone derivatives) .
- Solvent effect modeling : COSMO-RS simulations predict solubility trends in ionic liquids or supercritical CO₂ .
Basic: How does the 4-ethoxybenzyl group influence the compound’s physicochemical properties?
Q. Answer :
- Lipophilicity : Increases logP by ~1.5 units compared to unsubstituted benzyl analogs, enhancing membrane permeability .
- Electron-withdrawing effects : The chloro substituent (σₚ = 0.23) directs electrophilic substitution to the para position of the phenyl ring .
Advanced: What strategies mitigate epimerization during functional group transformations?
Q. Answer :
- Low-temperature reactions : Perform acylations or alkylations below –10°C to minimize racemization.
- Enzymatic catalysis : Lipases (e.g., Candida antarctica) selectively modify hydroxyl groups without disturbing stereocenters (e.g., >95% enantiomeric retention) .
- Protecting group choice : Bulky groups (e.g., tert-butyldimethylsilyl) sterically shield chiral centers .
Basic: What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
